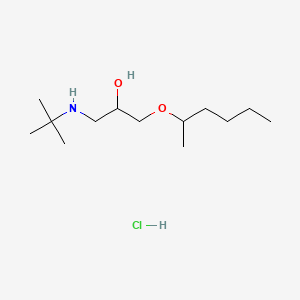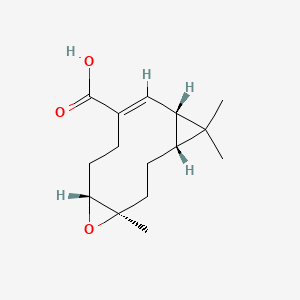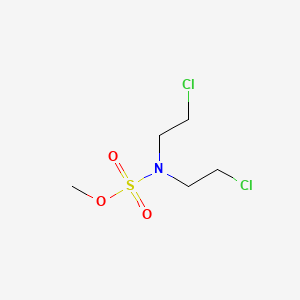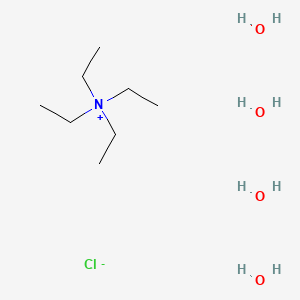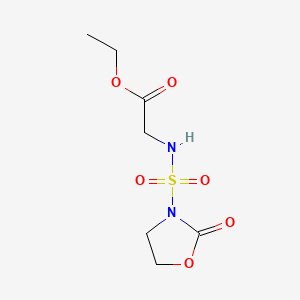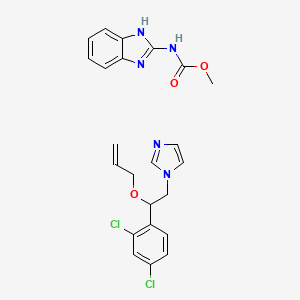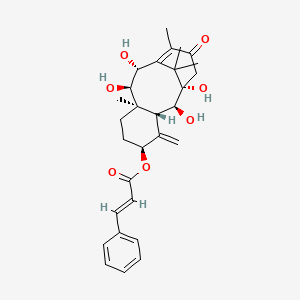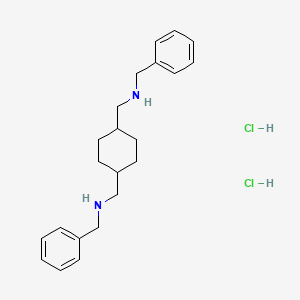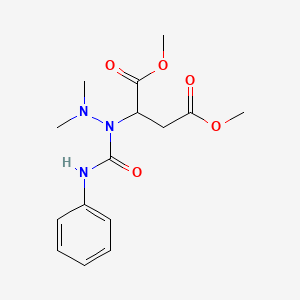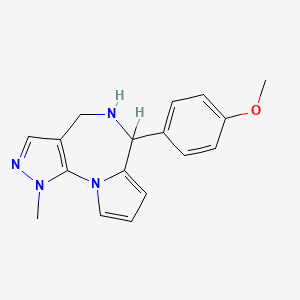
Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-(p-tolyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-(p-tolyl)-, hydrochloride is a synthetic organic compound that belongs to the pyrazoline class of heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-(p-tolyl)-, hydrochloride typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents and desired product. Commonly used reagents include hydrazine derivatives and α,β-unsaturated ketones or aldehydes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography, and the final product is often obtained as a hydrochloride salt to enhance its stability and solubility.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-(p-tolyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while reduction can produce dihydropyrazoline compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-(p-tolyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazoline derivatives: Other pyrazoline compounds with different substituents on the pyrazoline ring.
Pyrazole derivatives: Compounds with a similar core structure but differing in the degree of saturation and substituents.
Hydrazone derivatives: Precursors to pyrazoline compounds with similar synthetic routes and reactivity.
Uniqueness
Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-(p-tolyl)-, hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
102149-31-5 |
|---|---|
Molekularformel |
C18H24ClN3O |
Molekulargewicht |
333.9 g/mol |
IUPAC-Name |
2-[3-(furan-2-yl)-2-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C18H23N3O.ClH/c1-14-6-8-16(9-7-14)21-17(18-5-4-12-22-18)13-15(19-21)10-11-20(2)3;/h4-9,12,17H,10-11,13H2,1-3H3;1H |
InChI-Schlüssel |
BJDSAWWRSZFRJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(CC(=N2)CCN(C)C)C3=CC=CO3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


